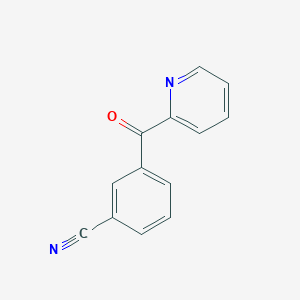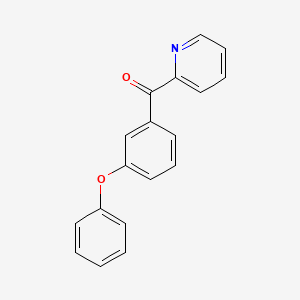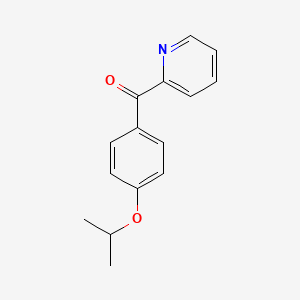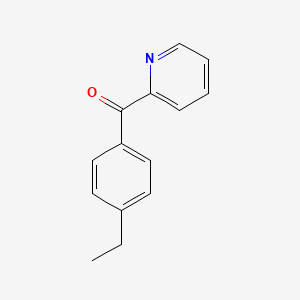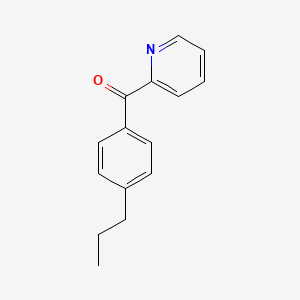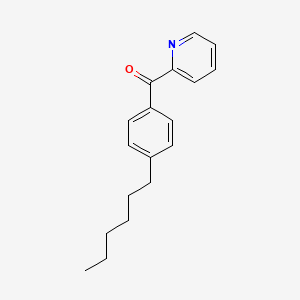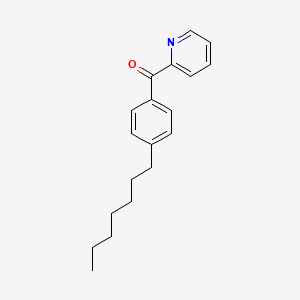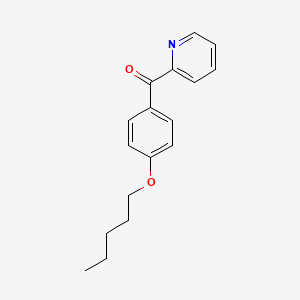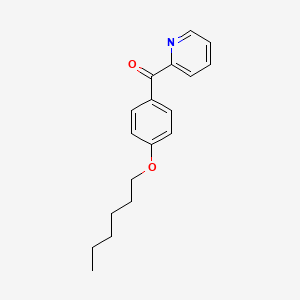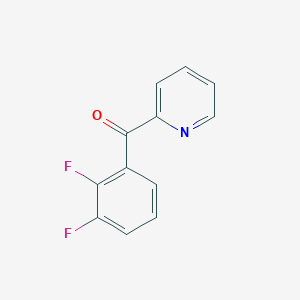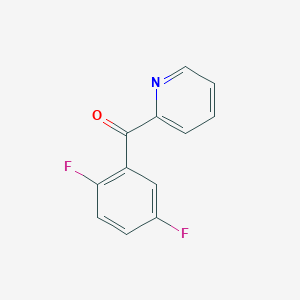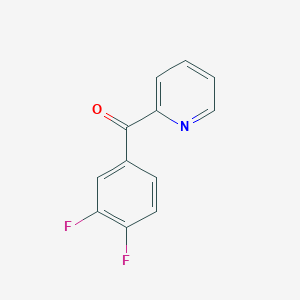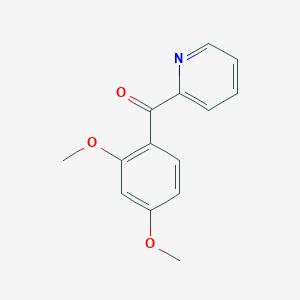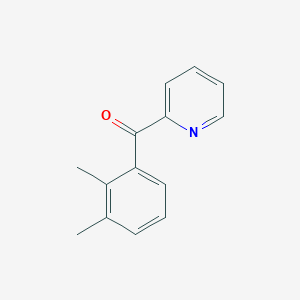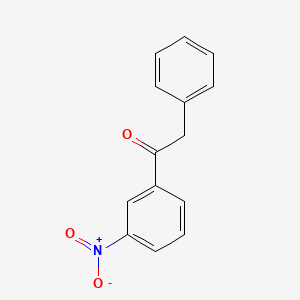
3'-Nitro-2-phenylacetophenone
カタログ番号 B1324251
CAS番号:
55251-37-1
分子量: 241.24 g/mol
InChIキー: HICPDCXXDMOUMD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3’-Nitro-2-phenylacetophenone is a chemical compound with the CAS Number: 55251-37-1. Its molecular weight is 241.25 and its IUPAC name is 1-(3-nitrophenyl)-2-phenylethanone .
Molecular Structure Analysis
The molecular formula of 3’-Nitro-2-phenylacetophenone is C14H11NO3 . It consists of a phenylacetophenone core with a nitro group (-NO2) attached to the 3’ position .Chemical Reactions Analysis
While specific chemical reactions involving 3’-Nitro-2-phenylacetophenone are not available, nitro compounds are known to participate in various reactions. For instance, they can be reduced to amines, and can undergo nucleophilic substitution reactions .Physical And Chemical Properties Analysis
3’-Nitro-2-phenylacetophenone has a molecular weight of 241.24200 and a density of 1.246g/cm3 . Unfortunately, the melting point is not available, but the boiling point is 364.6ºC at 760 mmHg .科学的研究の応用
Application in Antitrypanosomal Agents Development
- Specific Scientific Field : Medical and Biological Sciences, specifically Parasitology and Drug Discovery .
- Summary of the Application : 3’-Nitro-2-phenylacetophenone has been identified as a potential antitrypanosomal agent, specifically against Trypanosoma cruzi, the parasite that causes Chagas disease . This disease is one of the world’s neglected tropical diseases and there is currently a lack of effective and tolerable clinically available therapeutics .
- Methods of Application or Experimental Procedures : The compound was identified through a target-based high-throughput screening (HTS) campaign of 13,040 compounds . The selection criteria were based on first determining which compounds strongly inhibited T. cruzi glucokinase (TcGlcK) in a primary screen, followed by establishing on-target confirmed hits from a confirmatory assay . Compounds that exhibited notable in vitro trypanocidal activity over the T. cruzi infective form (trypomastigotes and intracellular amastigotes) co-cultured in NIH-3T3 mammalian host cells, as well as having revealed low NIH-3T3 cytotoxicity, were further considered .
- Results or Outcomes : Compounds GLK2-003 and GLK2-004 were determined to inhibit TcGlcK quite well with IC50 values of 6.1 µM and 4.8 µM, respectively . The results reveal that the 3-nitro-2-phenyl-2H-chromene scaffold holds promise and can be further optimized for both Chagas disease and human African trypanosomiasis early-stage drug discovery research .
Application in Heterocyclic Compounds Synthesis
- Specific Scientific Field : Organic Chemistry, specifically Heterocyclic Compounds Synthesis .
- Summary of the Application : Acetophenone, and by extension its derivatives like 3’-Nitro-2-phenylacetophenone, is an interesting synthon in most organic reactions . It has been utilized in the synthesis of many heterocyclic compounds .
- Methods of Application or Experimental Procedures : Acetophenone and most of its derivatives are commercially available or readily accessible and hence are ideal synthons for multicomponent reactions including the three- and four-component reactions .
- Results or Outcomes : The application of acetophenone as a starting material in the synthesis of various heterocyclic compounds including fused and five-, six-, seven-membered rings via multicomponent reactions has been reviewed .
Application in α-Bromination Reaction
- Specific Scientific Field : Organic Chemistry, specifically α-Bromination Reaction .
- Summary of the Application : Acetophenone derivatives, like 3’-Nitro-2-phenylacetophenone, can undergo α-bromination reaction .
- Methods of Application or Experimental Procedures : Under acidic conditions, acetophenone derivative undergoes protonation to yield protonated carbonyl compound. Subsequently, bromine anions attack the hydrogen atoms on the alpha carbon of the compound, leading to the formation of enolate product after debromination .
- Results or Outcomes : The α-bromination of acetophenone derivatives is a key step in the synthesis of various organic compounds .
Application in Heterocyclic Compounds Synthesis
- Specific Scientific Field : Organic Chemistry, specifically Heterocyclic Compounds Synthesis .
- Summary of the Application : Acetophenone, and by extension its derivatives like 3’-Nitro-2-phenylacetophenone, is an interesting synthon in most organic reactions . It has been utilized in the synthesis of many heterocyclic compounds .
- Methods of Application or Experimental Procedures : Acetophenone and most of its derivatives are commercially available or readily accessible and hence are ideal synthons for multicomponent reactions including the three- and four-component reactions .
- Results or Outcomes : The application of acetophenone as a starting material in the synthesis of various heterocyclic compounds including fused and five-, six-, seven-membered rings via multicomponent reactions has been reviewed .
Application in α-Bromination Reaction
- Specific Scientific Field : Organic Chemistry, specifically α-Bromination Reaction .
- Summary of the Application : Acetophenone derivatives, like 3’-Nitro-2-phenylacetophenone, can undergo α-bromination reaction .
- Methods of Application or Experimental Procedures : Under acidic conditions, acetophenone derivative undergoes protonation to yield protonated carbonyl compound. Subsequently, bromine anions attack the hydrogen atoms on the alpha carbon of the compound, leading to the formation of enolate product after debromination .
- Results or Outcomes : The α-bromination of acetophenone derivatives is a key step in the synthesis of various organic compounds .
Safety And Hazards
特性
IUPAC Name |
1-(3-nitrophenyl)-2-phenylethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO3/c16-14(9-11-5-2-1-3-6-11)12-7-4-8-13(10-12)15(17)18/h1-8,10H,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HICPDCXXDMOUMD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00642287 |
Source


|
| Record name | 1-(3-Nitrophenyl)-2-phenylethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00642287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3'-Nitro-2-phenylacetophenone | |
CAS RN |
55251-37-1 |
Source


|
| Record name | 1-(3-Nitrophenyl)-2-phenylethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00642287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
2-(3-Cyanobenzoyl)pyridine
898779-84-5
2-(3-Phenoxybenzoyl)pyridine
898779-86-7
2-(4-Isopropoxybenzoyl)pyridine
898779-88-9
2-(4-Ethylbenzoyl)pyridine
898779-90-3

